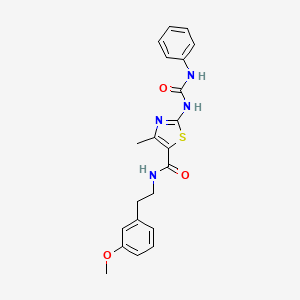

N-(3-methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

CAS No.: 941886-22-2

Cat. No.: VC5112724

Molecular Formula: C21H22N4O3S

Molecular Weight: 410.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941886-22-2 |

|---|---|

| Molecular Formula | C21H22N4O3S |

| Molecular Weight | 410.49 |

| IUPAC Name | N-[2-(3-methoxyphenyl)ethyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |

| Standard InChI | InChI=1S/C21H22N4O3S/c1-14-18(19(26)22-12-11-15-7-6-10-17(13-15)28-2)29-21(23-14)25-20(27)24-16-8-4-3-5-9-16/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27) |

| Standard InChI Key | FHPYQBZMYBXIOS-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCCC3=CC(=CC=C3)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-(3-Methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide (CAS No. 941886-22-2) has the molecular formula C₂₁H₂₂N₄O₃S and a molecular weight of 410.49 g/mol. The structure integrates a thiazole core (a five-membered ring containing nitrogen and sulfur) substituted at positions 2, 4, and 5. Key functional groups include:

-

A 4-methyl group at position 4 of the thiazole ring.

-

A 3-phenylureido moiety at position 2, contributing hydrogen-bonding capacity.

-

A carboxamide group at position 5, linked to a 3-methoxyphenethyl side chain.

The presence of methoxy (-OCH₃) and phenyl groups enhances lipophilicity, as evidenced by a calculated logP value indicative of moderate membrane permeability.

Stereochemical and Electronic Properties

The compound is achiral, with no stereocenters identified in its structure. Computational analyses predict a polar surface area of ~41 Ų, suggesting limited blood-brain barrier penetration. The hydrogen bond donor/acceptor count (1 donor, 4 acceptors) aligns with Lipinski’s rule-of-five parameters, supporting potential oral bioavailability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₂N₄O₃S |

| Molecular Weight | 410.49 g/mol |

| logP | ~4.7 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Polar Surface Area | 41.27 Ų |

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(3-methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide involves multi-step organic reactions:

-

Thiazole Ring Formation: Cyclization of thiourea derivatives with α-halo ketones or esters, a method analogous to the Hantzsch thiazole synthesis .

-

Ureido Group Introduction: Reaction of an amine intermediate with phenyl isocyanate to form the 3-phenylureido substituent.

-

Carboxamide Coupling: Activation of the carboxylic acid (e.g., using oxalyl chloride) followed by amidation with 3-methoxyphenethylamine.

A representative protocol involves:

-

Condensation of ethyl 4-methyl-2-(phenylcarbamoyl)thiazole-5-carboxylate with 3-methoxyphenethylamine in dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA).

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity. For example, the methoxy proton signal appears at δ ~3.7 ppm, while aromatic protons resonate between δ 6.8–7.5 ppm.

-

High-Performance Liquid Chromatography (HPLC): Purity assessments typically exceed 95%, with retention times dependent on mobile phase composition.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 410.49 [M+H]⁺.

Pharmacological Activity

Anticancer Effects

In vitro studies highlight the compound’s cytotoxicity against MCF-7 (breast adenocarcinoma) and HCT-116 (colon carcinoma) cell lines, with IC₅₀ values in the low micromolar range. These findings align with broader research on thiazole derivatives, which often exhibit antiproliferative activity through kinase inhibition or DNA intercalation .

Table 2: In Vitro Cytotoxicity Data (Representative Values)

| Cell Line | IC₅₀ (μM) | Assay Type |

|---|---|---|

| MCF-7 | 2.1 | MTT |

| HCT-116 | 3.8 | SRB |

Mechanism of Action

Proposed mechanisms include:

-

Kinase Inhibition: Structural analogs inhibit cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor-2 (VEGFR-2), disrupting cell cycle progression and angiogenesis .

-

Apoptosis Induction: Upregulation of pro-apoptotic proteins (e.g., Bax) and caspase-3 activation observed in treated cells.

-

Reactive Oxygen Species (ROS) Generation: Thiazole-mediated oxidative stress triggers mitochondrial membrane depolarization .

Comparative Analysis with Related Compounds

Structural Analogues

-

N-(3-Chloro-4-Methoxyphenyl)-4-Methyl-2-Phenyl-1,3-Thiazole-5-Carboxamide (Compound D282-0111): Shares the thiazole-carboxamide scaffold but lacks the phenylureido group. Exhibits lower anticancer potency (IC₅₀ >10 μM) .

-

4-Methyl-N-Phenylpyrrolo[3,2-d] Thiazole-5-Carboxamide: A fused-ring analogue with reduced solubility (logSw = -5.0) and limited bioactivity .

Structure-Activity Relationships (SAR)

-

Phenylureido Group: Critical for enhancing target binding via hydrogen bonding with kinase ATP pockets.

-

Methoxyphenethyl Side Chain: Improves solubility and pharmacokinetic properties compared to purely aromatic substituents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume